5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol
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Overview
Description
5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary target of the compound 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol, also known as 5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol, is Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, inhibiting its function . The docking study of the most active compounds was performed showing the potential mode of binding to Candida albicans lanosterol 14α-demethylase .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase disrupts the biosynthesis of ergosterol, leading to alterations in the fungal cell membrane . This disruption can affect the cell’s function and viability, leading to the death of the fungal cell .
Result of Action
The compound has shown potential antifungal activity, with many of the synthesized derivatives showing greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
Preparation Methods
The synthesis of 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with pyridine-3-carboxaldehyde under acidic conditions, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to accelerate the reaction .
Chemical Reactions Analysis
5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 3-amino-1,2,4-triazole and 5-amino-1H-1,2,4-triazole-3-carbohydrazide. Compared to these compounds, 5-(5-amino-1H-1,2,4-triazol-3-yl)pyridin-3-ol offers unique properties due to the presence of the pyridine ring, which can enhance its binding interactions and biological activity .
Properties
IUPAC Name |
5-(3-amino-1H-1,2,4-triazol-5-yl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-7-10-6(11-12-7)4-1-5(13)3-9-2-4/h1-3,13H,(H3,8,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAQRXVUNQHUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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